An In-depth Technical Guide to (2-Isopropyl-6-methylphenyl)boronic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2-Isopropyl-6-methylphenyl)boronic acid: Properties, Synthesis, and Applications
Introduction: The Unique Role of Sterically Hindered Boronic Acids in Modern Chemistry
(2-Isopropyl-6-methylphenyl)boronic acid is a synthetic organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, characterized by the presence of bulky isopropyl and methyl groups ortho to the boronic acid moiety, places it in the category of sterically hindered boronic acids. This steric hindrance imparts unique reactivity and selectivity in chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. Boronic acids, in general, are recognized for their versatility, stability, and relatively low toxicity, making them invaluable building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (2-Isopropyl-6-methylphenyl)boronic acid, with a focus on its practical utility for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in research and development. This section details the key physical and chemical characteristics of (2-Isopropyl-6-methylphenyl)boronic acid.
Core Data
| Property | Value | Source |
| CAS Number | 693286-55-4 | [3][4] |
| Molecular Formula | C₁₀H₁₅BO₂ | [3] |
| Molecular Weight | 178.04 g/mol | [3] |
| Appearance | White to off-white solid | General observation for arylboronic acids |
| Melting Point | Not definitively reported; expected to be a crystalline solid at room temperature. For comparison, (3-isopropyl-2,5-dimethoxy-6-methylphenyl)boronic acid has a melting point of 102-103 °C.[5] | |
| Solubility | Generally soluble in organic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF). Limited solubility in water. | General knowledge of arylboronic acids |
Spectral Data: Elucidating the Molecular Structure
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group, and the methyl group.
-
Aromatic Protons (Ar-H): Signals are expected in the range of δ 7.0-7.5 ppm. The substitution pattern will lead to a specific splitting pattern, likely a multiplet.
-
Isopropyl Methine Proton (-CH(CH₃)₂): A septet is expected around δ 3.0-3.5 ppm due to coupling with the six equivalent methyl protons.
-
Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet is expected around δ 1.2-1.4 ppm.
-
Methyl Protons (-CH₃): A singlet is expected around δ 2.3-2.6 ppm.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum provides information on the carbon framework of the molecule.
-
Aromatic Carbons (Ar-C): Signals are expected in the range of δ 125-150 ppm. The carbon attached to the boron atom (C-B) often shows a broader signal and can sometimes be difficult to observe.
-
Isopropyl Methine Carbon (-CH(CH₃)₂): A signal is expected around δ 30-35 ppm.
-
Isopropyl Methyl Carbons (-CH(CH₃)₂): A signal is expected around δ 22-25 ppm.
-
Methyl Carbon (-CH₃): A signal is expected around δ 20-23 ppm.
¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): The ¹¹B NMR spectrum is characteristic of the boron environment. For tricoordinate boronic acids, a broad signal is typically observed in the range of δ 28-34 ppm.[13]
Synthesis: A Practical Approach
The synthesis of arylboronic acids is a well-established field in organic chemistry. A common and reliable method involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup.[14][15][16][17] The following is a detailed, plausible protocol for the synthesis of (2-Isopropyl-6-methylphenyl)boronic acid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for (2-Isopropyl-6-methylphenyl)boronic acid.
Step-by-Step Experimental Protocol
Materials:
-
1-Bromo-2-isopropyl-6-methylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 1 M solution)
-
Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 1-bromo-2-isopropyl-6-methylbenzene in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle reflux is observed.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Borylation:
-
Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Add a solution of triisopropyl borate in anhydrous THF dropwise to the cold Grignard reagent, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of 1 M hydrochloric acid.
-
Stir the mixture vigorously until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude (2-Isopropyl-6-methylphenyl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure product.
-
Reactivity and Applications in Organic Synthesis
The synthetic utility of (2-Isopropyl-6-methylphenyl)boronic acid lies primarily in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[18][19][20][21]
The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[19] It involves the reaction of an organoboron compound (such as a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges and Solutions for Sterically Hindered Couplings
The presence of the ortho-isopropyl and -methyl groups in (2-Isopropyl-6-methylphenyl)boronic acid presents a significant steric challenge for the transmetalation step in the Suzuki-Miyaura catalytic cycle. This can lead to slow reaction rates and low yields with standard palladium catalysts. To overcome this, specialized catalyst systems employing bulky, electron-rich phosphine ligands are often required. These ligands promote the formation of a coordinatively unsaturated palladium center, facilitating the approach of the sterically encumbered boronic acid.
Representative Experimental Protocol for a Suzuki-Miyaura Coupling
Materials:
-
(2-Isopropyl-6-methylphenyl)boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add (2-Isopropyl-6-methylphenyl)boronic acid, the aryl halide, the palladium catalyst, the ligand (if required), and the base under an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for several minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Significance in Drug Discovery and Development
Boronic acids and their derivatives are playing an increasingly important role in medicinal chemistry.[1][2][22][23] They are not only used as versatile building blocks for the synthesis of complex drug candidates but can also act as pharmacophores themselves, often serving as inhibitors of serine proteases.[1] The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes.
While specific pharmaceutical applications of (2-Isopropyl-6-methylphenyl)boronic acid are not extensively documented in publicly available literature, its structural features make it a valuable tool for introducing a sterically demanding phenyl group into a molecule. This can be crucial for modulating the pharmacological properties of a drug candidate, such as its binding affinity, selectivity, and metabolic stability. The bulky ortho substituents can enforce a specific conformation of the biaryl product, which can be beneficial for optimizing interactions with a biological target.
Stability and Storage
(2-Isopropyl-6-methylphenyl)boronic acid, like many other boronic acids, should be handled with care to ensure its stability and reactivity.
-
Storage: It is recommended to store the compound in a tightly sealed container in a refrigerator (2-8 °C) under a dry, inert atmosphere (e.g., nitrogen or argon).[3]
-
Stability: Boronic acids can be susceptible to dehydration to form cyclic anhydrides (boroxines). They can also undergo protodeboronation under certain conditions. Proper storage helps to minimize these degradation pathways.
Conclusion
(2-Isopropyl-6-methylphenyl)boronic acid is a valuable synthetic building block, particularly for the construction of sterically hindered biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its unique steric profile offers chemists a tool to introduce specific conformational constraints in target molecules, a feature of significant interest in the design of novel therapeutics. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its successful application in both academic research and industrial drug development. As the demand for structurally diverse and complex molecules continues to grow, the importance of specialized reagents like (2-Isopropyl-6-methylphenyl)boronic acid is set to increase.
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